molecular formula C11H11F4N B13332264 (R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

(R)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine

Cat. No.: B13332264
M. Wt: 233.20 g/mol
InChI Key: PDTWTZXPJZETSH-SNVBAGLBSA-N
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Description

®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(trifluoromethyl)benzaldehyde and ®-pyrrolidine.

    Formation of Intermediate: The aldehyde group of 5-fluoro-2-(trifluoromethyl)benzaldehyde is reacted with ®-pyrrolidine under reductive amination conditions to form the corresponding imine intermediate.

    Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated molecules with biological systems. Its chiral nature also makes it useful in studying enantioselective processes.

Medicine

In medicinal chemistry, ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from the unique properties imparted by the fluorinated phenyl group.

Mechanism of Action

The mechanism of action of ®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorinated phenyl group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities.

    2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine: The racemic mixture of the compound.

    2-(5-fluoro-2-(trifluoromethyl)phenyl)piperidine: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness

®-2-(5-fluoro-2-(trifluoromethyl)phenyl)pyrrolidine is unique due to its chiral nature and the presence of multiple fluorine atoms. These features can significantly influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(2R)-2-[5-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-7-3-4-9(11(13,14)15)8(6-7)10-2-1-5-16-10/h3-4,6,10,16H,1-2,5H2/t10-/m1/s1

InChI Key

PDTWTZXPJZETSH-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)C(F)(F)F

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)C(F)(F)F

Origin of Product

United States

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